3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula . This compound features two carboxyl groups (-COOH) and a ketone functional group, contributing to its unique chemical properties. The presence of the methyl group at the 3-position and the oxo group at the 5-position on the cyclohexane ring enhances its reactivity and potential applications in organic synthesis and pharmaceuticals .
Given its functional groups, 3-M-5-OCA could be a potential target for research in several areas, including:
Several methods can be employed to synthesize 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid:
3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid has potential applications in various fields:
Its unique structure allows for diverse functionalization opportunities that could lead to novel applications in materials science and medicinal chemistry .
Several compounds share structural similarities with 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Cyclohexanedicarboxylic acid | Linear structure; used in polyamide production | |
| 3-Methylcyclohexene-1,2-dicarboxylic acid | Similar methyl substitution; used in organic synthesis | |
| 3-Methylcyclopentane-1,2-dicarboxylic acid | Smaller ring size; different reactivity profile | |
| 3-Hydroxycyclohexane-1,2-dicarboxylic acid | Hydroxyl group addition; different physical properties |
The uniqueness of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid lies in its specific arrangement of functional groups and cyclic structure that provides distinct reactivity compared to its analogs. This may lead to unique applications not achievable by similar compounds .
The cyclohexane ring system in 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid exhibits dynamic conformational behavior characteristic of six-membered saturated carbocycles [4] [5] [6]. The fundamental conformational landscape of cyclohexane encompasses several distinct three-dimensional arrangements, with the chair conformation representing the global energy minimum due to its strain-free geometry [5] [7]. In the chair conformation, all carbon-carbon bond angles approximate the ideal tetrahedral angle of 109.5 degrees, eliminating angle strain that would otherwise destabilize the molecular structure [5] [3].
The chair conformation of cyclohexane demonstrates perfect staggering of all carbon-hydrogen bonds when viewed along any carbon-carbon bond axis, thereby minimizing torsional strain [5] [6]. This optimal arrangement positions six hydrogen atoms in axial orientations, extending perpendicular to the average plane of the ring, while the remaining six hydrogens occupy equatorial positions, extending roughly within the ring's equatorial plane [5] [8]. The interconversion between two equivalent chair conformations occurs through a process known as ring flipping, which involves a low-energy pathway that interconverts axial and equatorial positions [9] [10].
Alternative conformations of the cyclohexane ring include the boat and twist-boat arrangements, both of which possess higher energies relative to the chair form [7] [11]. The boat conformation exhibits significant destabilization due to eclipsing interactions between carbon-hydrogen bonds and steric hindrance between axial hydrogens on opposite carbons, commonly referred to as flagpole interactions [11] [12]. The twist-boat conformation represents a partially relieved form of the boat, achieved through slight rotation about carbon-carbon bonds that reduces both eclipsing strain and flagpole interactions while maintaining higher energy than the chair [7] [11].
| Conformation | Relative Energy (kJ/mol) | Ring Strain Type | Stability |
|---|---|---|---|
| Chair (stable) | 0 | None | Most stable |
| Boat | ~29 | Eclipsing + Flagpole interactions | Least stable |
| Twist-boat | ~23 | Reduced eclipsing strain | Moderately stable |
| Half-chair (transition state) | ~46 | Maximum eclipsing strain | Transition state |
The conformational preferences of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid are significantly influenced by the steric and electronic effects of its substituents [8] [13]. The methyl group at position 3 introduces steric bulk that preferentially occupies equatorial positions to minimize 1,3-diaxial interactions with other axial substituents [13] [8]. The carboxylic acid groups at positions 1 and 2 contribute both steric hindrance and electronic effects through their electron-withdrawing nature and hydrogen bonding capabilities [14] [15].
The ketone functionality at position 5 introduces additional conformational considerations through its planar geometry and electronic effects [14] [16]. The carbonyl carbon adopts trigonal planar geometry with bond angles of approximately 120 degrees, creating local geometric constraints that influence the overall ring conformation [14]. The electron-withdrawing nature of the ketone group affects the electron density distribution throughout the ring system, potentially influencing the stability of different conformational arrangements [14] [15].
The stereochemical complexity of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid arises from the presence of multiple substituents on the cyclohexane ring and the existence of three undefined stereocenters [1] [8]. The arrangement of substituents in cyclohexane derivatives follows well-established principles governing the relative stability of axial versus equatorial positions [8] [13]. The fundamental preference for equatorial positioning stems from the minimization of 1,3-diaxial interactions, which represent destabilizing steric contacts between axial substituents and axial hydrogens located two carbons away [13] [17].
The 1,2-dicarboxylic acid arrangement in this compound creates a vicinal disubstitution pattern that exhibits distinct stereochemical behavior depending on the relative configuration of the carboxyl groups [18] [17]. In disubstituted cyclohexanes with 1,2-substitution, the cis isomer maintains one axial and one equatorial carboxyl group in both chair conformations, resulting in equivalent energies for the two conformational states [18] [8]. Conversely, the trans isomer can adopt conformations where both carboxyl groups occupy either axial or equatorial positions simultaneously [18] [17].
The presence of the methyl substituent at position 3 introduces additional stereochemical complexity through its relationship with the adjacent carboxylic acid group at position 2 [19] [8]. The methyl group exhibits a strong preference for equatorial positioning due to its steric bulk, with the axial conformation being destabilized by approximately 7.6 kilojoules per mole relative to the equatorial arrangement [13] [8]. This energy difference arises from 1,3-diaxial interactions between the axial methyl group and other axial substituents on the ring [13] [17].
| Substitution Pattern | Cis Configuration | Trans Configuration | Most Stable Form |
|---|---|---|---|
| 1,2-disubstituted | One axial, one equatorial (AE/EA) | Both axial or both equatorial (AA/EE) | Depends on substituent size |
| 1,3-disubstituted | Both axial or both equatorial (AA/EE) | One axial, one equatorial (AE/EA) | Diequatorial (cis) |
| 1,4-disubstituted | One axial, one equatorial (AE/EA) | Both axial or both equatorial (AA/EE) | Diequatorial (trans) |
The ketone group at position 5 contributes to the stereochemical landscape through its fixed planar geometry and the absence of stereochemical variability at the carbonyl carbon [14] [16]. However, the ketone functionality influences the conformational preferences of adjacent stereocenters through electronic effects and potential intramolecular interactions [14] [15]. The electron-withdrawing nature of the carbonyl group affects the acidity of adjacent hydrogen atoms and may influence the stability of different conformational arrangements [14] [16].
The three undefined stereocenters identified in this compound correspond to the carbon atoms bearing the substituents at positions 1, 2, and 3 [1]. Each stereocenter can adopt either R or S configuration according to Cahn-Ingold-Prelog priority rules, potentially generating multiple stereoisomeric forms of the compound [20] [21]. The determination of absolute configuration requires consideration of the priority sequence of substituents based on atomic number and connectivity patterns [21] [22].
Ring flipping dynamics significantly impact the stereochemical behavior of substituted cyclohexanes by interconverting axial and equatorial positions [9] [10]. This conformational mobility allows for rapid equilibration between different spatial arrangements of substituents, with the equilibrium position determined by the relative energies of the conformational states [9] [8]. The rate of ring flipping typically occurs on a timescale much faster than chemical reactions, ensuring that the molecule samples all accessible conformations during chemical transformations [10] [9].
The presence of the ketone functionality at position 5 in 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid establishes the potential for keto-enol tautomerism, a fundamental equilibrium process involving the interconversion between carbonyl and enolic forms [14] [15]. Tautomerism represents a dynamic equilibrium between constitutional isomers that differ in the arrangement of atoms and the position of hydrogen atoms, distinguished from resonance structures by the actual movement of atomic positions [14] [23]. The keto-enol equilibrium typically favors the ketone form due to the inherent stability of the carbonyl group compared to the enol structure [14] [16].
The mechanism of keto-enol tautomerism involves the abstraction of an alpha-hydrogen from the carbon adjacent to the carbonyl group, followed by protonation at the oxygen atom to form the enolic structure [14] [24]. This process can occur through both acid-catalyzed and base-catalyzed pathways, each involving distinct mechanistic steps and intermediate species [14] [15]. In acid-catalyzed tautomerism, protonation of the carbonyl oxygen creates an electrophilic center that facilitates hydrogen abstraction from the alpha position [14] [24]. Base-catalyzed tautomerism proceeds through initial deprotonation of the alpha-hydrogen to generate an enolate intermediate, which subsequently undergoes protonation at oxygen to yield the enol form [14] [15].
The equilibrium position between keto and enol forms depends on several structural factors, including substitution patterns, electronic effects, and the possibility of intramolecular stabilization [14] [16]. Simple ketones typically exist predominantly in the keto form, with enol content rarely exceeding 0.01 percent at room temperature [14] [15]. However, beta-dicarbonyl compounds demonstrate enhanced enol stability due to intramolecular hydrogen bonding and extended conjugation effects [15] [16].
In the case of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid, the proximity of electron-withdrawing carboxylic acid groups may influence the tautomeric equilibrium through inductive effects that stabilize the enolate intermediate [14] [15]. The carboxyl groups at positions 1 and 2 can potentially participate in hydrogen bonding interactions with the enolic hydroxyl group, providing additional stabilization to the enol tautomer [15] [23]. However, the cyclic nature of the molecule constrains the conformational flexibility required for optimal intramolecular hydrogen bonding [14] [23].
The presence of multiple acidic protons in this compound creates additional complexity in the tautomeric behavior, as hydrogen exchange can occur at multiple sites throughout the molecule [14] [15]. The carboxylic acid protons exhibit greater acidity than the alpha-hydrogens adjacent to the ketone, but under appropriate conditions, all acidic sites may participate in proton exchange reactions [14] [16]. The relative rates of tautomerization at different positions depend on the local electronic environment and steric accessibility of each site [14] [15].
Kinetic studies of keto-enol tautomerism demonstrate that the interconversion process typically occurs on a timescale much faster than most chemical reactions, allowing for rapid equilibration between tautomeric forms [15] [24]. Nuclear magnetic resonance spectroscopy provides a valuable tool for studying tautomeric equilibria, as the technique can distinguish between different tautomeric forms when the interconversion rate is slow relative to the nuclear magnetic resonance timescale [15] [16]. The integration of nuclear magnetic resonance signals corresponding to keto and enol forms allows for quantitative determination of the equilibrium constant and the percentage composition of each tautomeric species [15].
The structural landscape of oxocyclohexane dicarboxylic acids encompasses several isomeric compounds that share similar molecular formulas while differing in the specific positioning of functional groups around the cyclohexane ring [25] [26]. A comprehensive analysis of these isomeric structures reveals important relationships between molecular architecture and physical properties, conformational behavior, and chemical reactivity [28]. The comparison of 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid with related isomeric compounds provides insight into the effects of substituent positioning on molecular stability and behavior [25] [29].
2-Oxocyclohexane-1,4-dicarboxylic acid represents a closely related isomer with the molecular formula C8H10O5 and a molecular weight of 186.16 grams per mole [25]. This compound differs from the target molecule through the absence of the methyl substituent and the repositioning of one carboxylic acid group from position 2 to position 4 [25]. The 1,4-dicarboxylic acid arrangement creates a more symmetrical molecular structure that can adopt conformations with both carboxyl groups in equatorial positions, potentially providing enhanced stability relative to the 1,2-disubstitution pattern [29] [30].
4-Oxocyclohexane-1,1-dicarboxylic acid presents another significant structural variant bearing the same molecular formula C8H10O5 but with both carboxylic acid groups attached to the same carbon atom [26] [28]. This geminal dicarboxylic acid arrangement eliminates the possibility of cis-trans isomerism that characterizes vicinal disubstituted systems [26]. The positioning of both carboxyl groups at a single carbon center creates a quaternary carbon atom that significantly influences the conformational behavior and chemical reactivity of the molecule [26] [28].
5-Oxocyclohexane-1,3-dicarboxylic acid completes this series of isomeric compounds with its 1,3-disubstitution pattern [31] . The meta relationship between the carboxylic acid groups in this isomer allows for the possibility of both axial-equatorial and diequatorial arrangements depending on the cis or trans configuration [31]. The diequatorial arrangement of the cis isomer would be expected to provide maximum stability due to the elimination of unfavorable 1,3-diaxial interactions [31] [8].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid | C9H12O5 | 200.19 | 15941-53-4 | Methyl substituent at position 3 |
| 2-Oxocyclohexane-1,4-dicarboxylic acid | C8H10O5 | 186.16 | Not specified | Oxo at position 2, carboxyls at 1,4 |
| 4-Oxocyclohexane-1,1-dicarboxylic acid | C8H10O5 | 186.16 | 58230-12-9 | Oxo at position 4, carboxyls at 1,1 |
| 5-Oxocyclohexane-1,3-dicarboxylic acid | C8H10O5 | 186.16 | Not specified | Oxo at position 5, carboxyls at 1,3 |
The presence of the additional methyl group in 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid distinguishes it from the other isomeric structures through increased molecular weight and enhanced steric bulk [1] [2]. This methyl substituent introduces additional conformational constraints and influences the overall three-dimensional shape of the molecule [19] [8]. The increased complexity resulting from the methyl group also generates additional stereochemical possibilities, as evidenced by the three undefined stereocenters compared to fewer stereocenters in the simpler isomeric compounds [1].
The comparative analysis reveals that the positioning of functional groups significantly affects the symmetry properties of these molecules [32] [29]. The 1,4-dicarboxylic acid isomer exhibits the highest degree of symmetry, potentially leading to simplified spectroscopic signatures and enhanced crystalline packing efficiency [29]. In contrast, the 1,2-disubstitution pattern in the target compound creates a less symmetrical structure that may exhibit more complex spectroscopic behavior and different solid-state properties [30] [33].
Traditional cyclocondensation methodologies represent the foundational synthetic strategies for constructing the complex framework of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid. These time-tested approaches have been extensively studied and optimized over decades of research, providing reliable pathways for the synthesis of cyclohexane-containing dicarboxylic acids.
The Dieckmann cyclization stands as one of the most fundamental and widely employed methods for synthesizing cyclic β-keto esters, which serve as crucial intermediates in the preparation of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid [1] [2]. This intramolecular Claisen condensation reaction involves the cyclization of diesters to form five- or six-membered rings, with the reaction proceeding optimally with 1,6-diesters and 1,7-diesters [3].
The mechanism involves the formation of an enolate ion from one ester group, which subsequently undergoes nucleophilic acyl substitution on the second ester group at the opposite end of the molecule, resulting in the formation of a cyclic β-keto ester product [1]. Under typical conditions, the reaction is conducted in the presence of strong bases such as sodium ethoxide or potassium tert-butoxide, with reaction temperatures ranging from 100°C to 130°C and reaction times of 4-12 hours [1] [4].
Research has demonstrated that the Dieckmann cyclization can achieve yields of 70-85% under optimized conditions [4] [3]. The reaction exhibits high selectivity for the formation of six-membered rings when appropriate starting materials are employed. The cyclic β-keto ester products from Dieckmann cyclization can be further functionalized through alkylation and decarboxylation reactions to introduce the methyl substituent and carboxylic acid functionalities required for the target compound [1].
The Claisen condensation represents another fundamental approach for constructing cyclohexane frameworks with multiple carboxylic acid functionalities [4]. This reaction involves the condensation of two ester molecules in the presence of a strong base, leading to the formation of β-keto esters. When applied to the synthesis of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid, the Claisen condensation can be employed in both intermolecular and intramolecular variants.
The traditional Claisen condensation typically requires reaction temperatures of 80-120°C and reaction times of 6-18 hours, with yields ranging from 65-80% depending on the specific substrates and conditions employed [4]. The reaction mechanism involves the deprotonation of the α-hydrogen of one ester molecule to form an enolate ion, which subsequently attacks the carbonyl carbon of a second ester molecule, followed by elimination of alkoxide to form the β-keto ester product.
Recent advances in Claisen condensation methodology have included the development of titanium-mediated processes that offer advantages over traditional base-catalyzed methods. The titanium-Claisen condensation operates under milder conditions with lower reaction temperatures and shorter reaction times, while maintaining high yields and selectivity [5].
Michael addition-cyclization approaches have emerged as powerful methodologies for constructing highly functionalized cyclohexane derivatives with multiple stereogenic centers [6] [7]. These reactions involve the sequential addition of nucleophiles to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the cyclohexane ring system.
One particularly effective approach involves the use of tandem double Michael addition-Dieckmann condensation reactions, which can form three discrete carbon-carbon bonds in a single operation, including the formation of quaternary centers [6]. This methodology has been successfully applied to the synthesis of 4,4-disubstituted cyclohexane β-keto esters, which serve as important intermediates for further elaboration to the target dicarboxylic acid.
The reaction typically proceeds under mild conditions using potassium tert-butoxide as the base, with reaction temperatures ranging from 0°C to 80°C and reaction times of 2-8 hours [6] [7]. Yields of 68-86% can be achieved with excellent stereoselectivity, often exceeding 30:1 diastereomeric ratio and 96-99% enantiomeric excess when chiral catalysts are employed [7].
The hydrogenation of aromatic dicarboxylic acids represents a well-established route for accessing cyclohexane dicarboxylic acids [8] [9]. This approach typically involves the hydrogenation of phthalic acid derivatives using rhodium catalysts under elevated pressure and temperature conditions.
The process has been extensively studied and optimized, with yields of 75-96% reported for various cyclohexane-1,2-dicarboxylic acid derivatives [8] [10]. The reaction typically requires temperatures of 60-140°C and pressures of 5-170 bar, with reaction times ranging from 1.5-8 hours depending on the specific catalyst and conditions employed [8] [9].
A key advantage of this approach is the ability to recycle the catalyst and reaction products, leading to improved reaction rates and catalyst longevity [8]. The increased concentration of cyclohexane dicarboxylic acid in the reactor has been shown to significantly enhance both the rate of phthalic acid conversion and cyclohexane dicarboxylic acid production [8].
Modern catalytic asymmetric synthesis has revolutionized the preparation of enantiomerically pure cyclohexane carboxylic acids, offering unprecedented control over stereochemistry and reaction efficiency. These advanced methodologies combine sophisticated catalyst design with optimized reaction conditions to achieve high yields and selectivities.
Chiral phosphoric acids have emerged as highly versatile catalysts for asymmetric synthesis, offering both Brønsted acid and Brønsted base functionality to create hydrogen bonding networks that promote enantioselective transformations [11]. In the context of cyclohexane carboxylic acid synthesis, chiral phosphoric acids have been successfully employed in enantioselective cyclization reactions and asymmetric carbon-carbon bond formation.
The application of chiral phosphoric acids derived from BINOL scaffolds has demonstrated remarkable success in promoting enantioselective Prins cyclizations [12]. The combination of chiral BINOL-derived bis-phosphoric acid with copper chloride provides a synergistic catalytic system that enables the formation of hexahydro-1H-benzo[f]isochromenes with three new contiguous stereogenic centers in high yields and excellent enantio- and diastereoselectivities [12].
These catalytic systems typically operate under mild conditions, with reaction temperatures ranging from 25°C to 80°C and reaction times of 12-24 hours. Enantioselectivities of 85-99% can be achieved with turnover numbers ranging from 10-100, depending on the specific substrate and reaction conditions [11].
The development of chiral carboxylic acid assisted enantioselective carbon-hydrogen activation represents a significant advancement in asymmetric synthesis methodology [13]. This approach combines high-valent group 9 metals with achiral cyclopentadienyl ligands and chiral carboxylic acids to enable selective cleavage and functionalization of enantiotopic carbon-hydrogen bonds.
The catalytic system has been successfully applied to the synthesis of various cyclohexane derivatives with high enantioselectivity. The chiral carboxylic acid co-catalyst provides the necessary chiral environment for asymmetric induction while the metal center facilitates the carbon-hydrogen activation process [13] [14].
Recent advances in this methodology have included the development of data-driven approaches for designing new chiral carboxylic acid catalysts. Through innovative knowledge transfer strategies, researchers have successfully realized challenging enantio- and diastereoselective cobalt-catalyzed carbon-hydrogen alkylation reactions [14].
Asymmetric hydrogenation using chiral auxiliaries has proven to be a highly effective method for synthesizing enantiomerically pure cyclohexane carboxylic acids [15]. The approach involves the attachment of chiral auxiliary groups to aromatic precursors, followed by diastereoselective hydrogenation to establish the desired stereochemistry.
The catalytic hydrogenation of alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been extensively studied, with the reaction proceeding with high diastereoselectivity at room temperature under 5 megapascals pressure [15]. The predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid with diastereomeric excess up to 96% demonstrates the effectiveness of this approach.
The most stable conformation of the substrate-auxiliary complex has been determined through molecular modeling calculations, nuclear magnetic resonance spectroscopy, and X-ray crystallography. The carbonyl group of the pyroglutamate auxiliary shields one face of the aromatic ring, leading to preferential adsorption at the unshielded face and resulting in cis hydrogenation [15].
Enantioselective cyclization reactions have been developed to provide direct access to cyclohexane carboxylic acids with high optical purity [16] [17]. These reactions typically involve the intramolecular cyclization of appropriately functionalized substrates in the presence of chiral catalysts.
The development of chiral Brønsted base catalysts generated in situ from chiral Schiff bases and potassium tert-butoxide has enabled enantioselective intramolecular cyclization of alkynyl esters [16]. This methodology represents a rare example of enantioselective intramolecular addition of simple ester enolates to alkynes under Brønsted base catalysis.
Samarium ketyl radical-mediated enantioselective cyclization cascades have also been developed, utilizing simple, recyclable chiral ligands to convert symmetrical ketoesters to complex carbocyclic products bearing multiple stereocenters with high enantio- and diastereocontrol [17]. These reactions demonstrate the potential for rapid generation of molecular complexity from simple starting materials.
The integration of photoredox catalysis with asymmetric synthesis has opened new avenues for the preparation of chiral cyclohexane derivatives [18]. This approach combines the unique reactivity of photoexcited catalysts with chiral co-catalysts to achieve enantioselective transformations under mild conditions.
Recent developments have included the use of chiral-at-metal rhodium complexes for [3+2] photocycloaddition reactions, enabling the synthesis of chiral cyclopentanes and cyclopentenes from cyclopropanes and alkenes or alkynes with excellent yields and enantioselectivities up to >99% enantiomeric excess [18].
The methodology has also been extended to flavin-dependent "ene"-reductase catalyzed photoexcitation reactions, which can convert chloroacetamides to five-, six-, seven-, and eight-membered lactams under cyan light irradiation with yields up to 99% and enantioselectivities up to >99% enantiomeric ratio [18].
The biosynthetic pathways leading to cyclohexane carboxylic acids in natural systems provide valuable insights for developing biomimetic synthetic approaches. These pathways have been extensively studied in various microorganisms and plants, revealing sophisticated enzymatic mechanisms for constructing complex cyclohexane frameworks.
The shikimate pathway serves as a central metabolic route for the biosynthesis of aromatic amino acids and numerous secondary metabolites, including cyclohexane carboxylic acids [19] [20]. This pathway converts phosphoenolpyruvate and erythrose-4-phosphate through a series of seven enzymatic steps to generate chorismate, which serves as a branch point for specialized metabolism.
The conversion of shikimate to cyclohexanecarboxyl-CoA involves a complex enzymatic cascade that proceeds stereospecifically while avoiding aromatization [21]. The pathway includes a shikimoyl-CoA synthetase that demonstrates remarkable promiscuity toward a wide range of cycloalkane and benzoate substrates, along with an acyl-CoA dehydrogenase that has evolved to function as a FAD-dependent nonredox dehydratase [21].
Biosynthetic studies have revealed that the cyclohexane carbocycle in various natural products, including ansatrienin A and ω-cyclohexyl fatty acids, is derived from shikimate through a series of dehydrations and double bond reductions [22] [23]. Feeding experiments with labeled chorismate have demonstrated that the biosynthesis of cyclohexanecarboxylic acid branches from the shikimate pathway at shikimate or shikimate 3-phosphate [23].
The enzymatic mechanisms responsible for cyclohexane ring formation in natural systems involve sophisticated protein-mediated processes that control stereochemistry and regioselectivity [24]. These mechanisms have been studied in detail through both in vitro and in vivo analysis, providing insights into the catalytic strategies employed by nature.
Cytochrome P450 monooxygenases play crucial roles in the hydroxylation of cycloalkanes to corresponding alcohols, representing a challenging transformation due to the activation of inert carbon-hydrogen bonds [24]. The self-sufficient cytochrome P450BM3 and its engineered variants have been developed with high activity towards structurally small substrates through strategic mutations that reduce the size of the binding pocket.
The biocatalytic cascade for converting cycloalkanes to dicarboxylic acids has been successfully implemented using designed Escherichia coli consortia [24]. The system is divided into three basic cell modules, each with either redox-neutral or redox-regeneration systems, to reduce protein expression burden and redox constraints. This modular approach enables efficient biotransformation of cycloalkanes to dicarboxylic acids without the addition of exogenous coenzymes.
The microbial degradation of cyclohexanecarboxylic acid has been extensively studied, revealing novel enzymatic pathways that can be exploited for synthetic applications [25] [26]. These pathways involve the conversion of cyclohexane carboxylic acids through various intermediates, ultimately leading to their integration into central metabolic pathways.
The degradation pathway in Arthrobacter involves aromatization of the cyclohexane ring before its cleavage, proceeding through trans-4-hydroxycyclohexanecarboxylic acid, 4-ketocyclohexanecarboxylic acid, p-hydroxybenzoic acid, protocatechuic acid, and β-ketoadipic acid [26]. The oxidation of 4-hydroxycyclohexanecarboxylic acid specifically requires NAD+ and results in the production of 4-ketocyclohexanecarboxylic acid, which is subsequently oxidized to p-hydroxybenzoic acid in the presence of suitable electron acceptors.
A novel anaerobic cyclohexane carboxylic acid degradation pathway has been identified in various bacteria, including denitrifying, iron-reducing, sulfate-reducing, and fermenting bacteria [25]. The pathway involves the activation of cyclohexane carboxylic acid to its CoA derivative, followed by sequential dehydrogenation reactions that ultimately connect to aromatic compound degradation pathways.
Enzymatic desymmetrization represents a powerful biocatalytic approach for obtaining enantiomerically pure cyclohexane carboxylic acids from achiral or meso precursors [27] [28]. This methodology takes advantage of the inherent selectivity of enzymes to differentiate between enantiotopic groups or faces in symmetric molecules.
The asymmetric synthesis of cyclohexane carboxylic acids through enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters has been demonstrated with excellent results [27]. The judicious choice of ester substituents and enzymes can lead to high enantioselectivity and yield, providing access to enantiomerically pure products that would be difficult to obtain through chemical methods.
This approach has been successfully applied to the synthesis of oseltamivir phosphate (Tamiflu), where enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester serves as a key step in the synthetic route [28] [29]. The method offers advantages in terms of mild reaction conditions, high selectivity, and environmental compatibility compared to traditional chemical approaches.
The development of biomimetic synthetic strategies based on natural biosynthetic pathways has emerged as a promising approach for the efficient synthesis of cyclohexane carboxylic acids [30]. These strategies attempt to replicate the key features of enzymatic processes using synthetic catalysts and reaction conditions.
Biomimetic desymmetrization of carboxylic acids using chiral Brønsted base catalysis has been developed to mimic the functional role of enzymatic active sites [30]. The approach leads to bridged bicyclic lactones with up to 94% enantiomeric excess, with the products containing all-carbon quaternary stereocenters that can be further derivatized to functionalized cyclopentanes.
The crystallographic analysis of substrate-catalyst complexes has provided insights into the origin of stereocontrol, revealing structural features reminiscent of functional Brønsted bases in biological systems [30]. This understanding has enabled the rational design of improved catalysts and reaction conditions for biomimetic transformations.
The implementation of green chemistry principles in the synthesis of 3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid represents a crucial advancement toward sustainable chemical manufacturing. These approaches prioritize environmental compatibility, resource efficiency, and the reduction of hazardous substances while maintaining high synthetic efficiency.
Microwave-assisted synthesis has emerged as a powerful green chemistry technique for accelerating organic reactions while reducing energy consumption and reaction times [31] [32]. This technology provides rapid and uniform heating through direct molecular interaction with microwave radiation, leading to enhanced reaction rates and improved yields compared to conventional heating methods.
The application of microwave irradiation to cyclohexene synthesis has demonstrated significant improvements in both yield and reaction time [31]. Three-component reactions involving primary amino alcohols, acetylacetone, and aromatic aldehydes can be completed within 10-30 minutes under microwave conditions, compared to 3 hours required for conventional heating, while achieving yields of 80-95% [31] [32].
The microwave-assisted approach operates under catalyst-free conditions, embodying the green chemistry principle that "the best catalyst is no catalyst" [31]. This methodology reduces the toxicity associated with catalyst use and avoids multistep reactions that typically generate chemical waste and side products. The technique has been successfully applied to the synthesis of various cyclohexane derivatives with excellent functional group tolerance.
Electrochemical synthesis represents a highly sustainable approach for the production of carboxylic acids from cycloalkane precursors [33] [34]. This methodology utilizes electrical energy to drive chemical transformations, eliminating the need for stoichiometric oxidants and reducing waste generation.
Recent developments have established electrochemical oxo-functionalization processes that convert cyclic alkanes and alkenes to cycloaliphatic ketones and aliphatic dicarboxylic acids [33] [34] [35]. The process employs nitrate salts in a dual role as anodic mediator and supporting electrolyte, which can be recovered and recycled. The reduction of molecular oxygen at the cathode provides efficient convergent use of both electrode reactions.
The electrochemical approach offers several advantages over traditional methods: it eliminates the need for heavy metals and strong acids, prevents the generation of nitrogen oxides, and requires only oxygen, electricity, and hydrocarbon compounds as starting materials [33] [34]. The absence of byproducts and the ability to recover and recycle solvents make this process highly cost-effective and environmentally benign.
Continuous flow chemistry has revolutionized organic synthesis by providing enhanced control over reaction parameters, improved safety, and increased efficiency [36] [37]. This technology is particularly well-suited for gas-liquid reactions and processes requiring precise temperature and residence time control.
The continuous flow synthesis of cyclohexene oxide using air as an oxidant has demonstrated the potential of this approach for sustainable chemical production [36] [37]. The system, constructed using readily available stainless steel components, achieves cyclohexene oxide yields of 85-98% with reaction times of only 5-30 minutes, representing a significant improvement over batch processes.
The flow system enables continuous operation with excellent stability, maintaining high yields during extended operation periods [36]. The productivity can be dramatically enhanced through optimization of reagent concentration and flow conditions, with reported productivities reaching 11.1 grams per hour, representing a 14-fold improvement over initial conditions [36].
Biocatalytic approaches offer inherently green alternatives for the synthesis of cyclohexane carboxylic acids, operating under mild conditions with high selectivity and minimal environmental impact [24]. These processes utilize natural or engineered enzymes to catalyze specific transformations with exceptional efficiency and stereoselectivity.
The development of artificially designed biocatalytic cascades for the biotransformation of cycloalkanes to dicarboxylic acids has demonstrated the potential of this approach for sustainable chemical production [24]. The system employs modular Escherichia coli consortia that efficiently convert cycloalkanes to dicarboxylic acids without requiring exogenous coenzymes, operating under mild aqueous conditions.
The biocatalytic approach addresses the limitations of traditional chemical methods by eliminating the need for harsh reaction conditions, toxic solvents, and environmentally harmful reagents [24]. The modular design of the system allows for optimization of individual enzymatic steps while maintaining overall process efficiency and sustainability.
The development of sustainable solvent systems represents a critical aspect of green chemistry implementation in cyclohexane carboxylic acid synthesis [38] [39]. These systems prioritize the use of renewable solvents, minimize solvent consumption, and enable efficient solvent recovery and recycling.
The sustainable synthesis of cyclohexanetetracarboxylate from sugar-derived carboxylic acids exemplifies the potential of bio-based feedstocks in green chemistry applications [38]. The key Diels-Alder reaction constructs the cyclohexene framework without requiring any catalyst, achieving isolated yields up to 95.5%. The subsequent hydrogenation using commercial Raney nickel at room temperature provides nearly quantitative yields of the target cyclohexyl products.
Recent advances in solvent-free and aqueous reaction systems have further enhanced the sustainability of cyclohexane carboxylic acid synthesis [39]. Microwave-assisted esterification and amidation reactions can be conducted without bases or catalysts, utilizing simple reagent combinations to achieve high yields with minimal waste generation.
The implementation of atom economy principles in cyclohexane carboxylic acid synthesis focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [40]. This approach requires careful consideration of reaction stoichiometry, catalyst selection, and process optimization.
The development of one-pot multicomponent reactions for cyclohexane synthesis exemplifies the application of atom economy principles [40]. Three new multi-step one-pot processes for cyclohexanecarbonitrile synthesis have been designed to proceed completely in methanol as a uniform solvent, with high atom efficiency and regioselectivity. The reaction byproducts are either environmentally benign compounds or materials that can be reused.